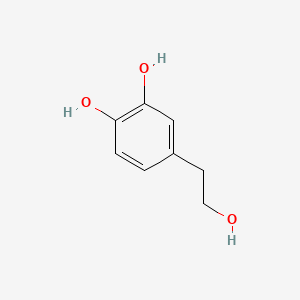

Hydroxytyrosol

Descripción general

Descripción

- Pertenece a la familia de los feniletanoides y está estructuralmente relacionado con el alcohol fenílico.

- El hidroxitírosol se encuentra en diversas fuentes naturales, sobre todo en aceites de oliva y vinos .

- Como sólido incoloro, a veces puede volverse beige durante el almacenamiento .

Hidroxitírosol: o ) es un compuesto orgánico con la fórmula química .

Métodos De Preparación

- El hidroxitírosol se genera por la hidrólisis de oleuropeína , un compuesto que se encuentra en las aceitunas, especialmente durante la maduración de las mismas.

- Los métodos de producción industrial implican la extracción de hidroxitírosol a partir de subproductos de aceitunas o el uso de procesos enzimáticos.

Análisis De Reacciones Químicas

- El hidroxitírosol experimenta diversas reacciones, incluyendo oxidación , reducción y sustitución .

- Los reactivos comunes incluyen enzimas , agentes oxidantes y catalizadores .

- Los principales productos formados incluyen derivados de hidroxitírosol con grupos funcionales modificados.

Aplicaciones en Investigación Científica

Beneficios para la Salud: El hidroxitírosol exhibe propiedades antioxidantes, lo que contribuye a su uso en y . Mejora la elasticidad de la piel, reduce las arrugas y promueve la cicatrización de heridas.

Efectos Antiinflamatorios: Inhibe citoquinas proinflamatorias como TNF-α y modula el factor de transcripción NF-κB .

Salud Ósea: El hidroxitírosol ayuda a la absorción de minerales, mantiene la densidad ósea y reduce el riesgo de osteoporosis.

Aplicaciones Científicas De Investigación

Health Benefits: Hydroxytyrosol exhibits antioxidant properties, contributing to its use in and . It enhances skin elasticity, reduces wrinkles, and promotes wound healing.

Anti-Inflammatory Effects: It inhibits pro-inflammatory cytokines like TNF-α and modulates the transcription factor NF-κB .

Bone Health: this compound aids mineral absorption, maintains bone density, and reduces the risk of osteoporosis.

Mecanismo De Acción

- Los efectos del hidroxitírosol involucran dianas moleculares y vías celulares .

- Interactúa con enzimas, receptores y moléculas de señalización, influyendo en la expresión genética y las respuestas celulares.

Comparación Con Compuestos Similares

- El hidroxitírosol destaca por su abundancia en las aceitunas y sus beneficios únicos para la salud.

- Compuestos similares incluyen tirosol , alcohol bencílico y otros derivados fenólicos.

Actividad Biológica

Hydroxytyrosol (HT) is a phenolic compound predominantly found in olive oil, particularly in its extra virgin form. It has garnered significant attention due to its extensive biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data tables.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress, a contributor to various chronic diseases.

- Mechanism of Action : HT enhances the body's endogenous antioxidant defenses by activating nuclear factor E2-related factor 2 (Nrf2), which induces phase II detoxifying enzymes. This action helps in reducing oxidative damage in cells .

- Clinical Evidence : A study indicated that daily intake of 15 mg of this compound significantly modulated the antioxidant profile and expression of oxidative stress-related genes in individuals at risk for cardiovascular diseases .

2. Anti-inflammatory Effects

HT has been shown to exert significant anti-inflammatory effects, which may contribute to its protective role against cardiovascular diseases and cancer.

- In Vitro Studies : this compound reduced the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in various cell lines .

- Case Study : In a study involving hyperlipidemic rabbits, HT supplementation led to a significant reduction in atherosclerotic lesions and improved inflammatory markers compared to control groups .

3. Cardiovascular Protection

The cardiovascular benefits of this compound are well-documented, particularly its role in lipid metabolism.

- Lipid Profile Improvement : Research shows that HT can lower total cholesterol and LDL levels while increasing HDL cholesterol. For instance, a controlled diet supplemented with this compound resulted in a 50% decrease in total cholesterol and a significant increase in HDL levels .

- Mechanistic Insights : this compound protects low-density lipoproteins (LDL) from oxidation, thereby reducing the risk of atherosclerosis. The European Food Safety Authority recommends a daily intake of at least 5 mg for cardiovascular health benefits .

4. Anticancer Properties

Emerging evidence suggests that this compound may have anticancer effects through various mechanisms.

- Cell Proliferation Inhibition : HT has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase signaling pathways. Studies on colon cancer cell lines demonstrated that HT significantly inhibited cell proliferation and induced cell death .

- Specific Cancer Types : Research indicates that this compound can inhibit the growth of breast, prostate, and liver cancer cells. For example, it was found to down-regulate the expression of the epidermal growth factor receptor (EGFR) in colon cancer cells .

5. Summary of Biological Activities

The following table summarizes key biological activities and their implications:

Propiedades

IUPAC Name |

4-(2-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBCHWRXWPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147451 | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10597-60-1 | |

| Record name | Hydroxytyrosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEU0NE4O90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.